Acetamide, 2-(dodecylsulfonyl)-
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Overview
Description
Acetamide, 2-(dodecylsulfonyl)-: is an organic compound with the molecular formula C14H29NO3S. It is a derivative of acetamide, where the hydrogen atom of the acetamide group is replaced by a dodecylsulfonyl group. This compound is known for its surfactant properties and is used in various industrial and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, 2-(dodecylsulfonyl)- typically involves the reaction of acetamide with dodecylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: On an industrial scale, the production of Acetamide, 2-(dodecylsulfonyl)- can be achieved through a continuous flow process. This involves the use of a packed bed reactor where acetamide and dodecylsulfonyl chloride are continuously fed into the reactor along with a base. The reaction mixture is then passed through a series of purification steps, including distillation and crystallization, to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Acetamide, 2-(dodecylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfone derivatives.
Reduction: It can be reduced to form the corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Acetamide, 2-(dodecylsulfonyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: It is used in the study of membrane proteins and lipid bilayers due to its surfactant properties.
Industry: It is used in the formulation of detergents, emulsifiers, and other cleaning agents.
Mechanism of Action
The mechanism of action of Acetamide, 2-(dodecylsulfonyl)- is primarily based on its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic molecules. This property is utilized in various applications, including drug delivery and membrane protein studies .
Comparison with Similar Compounds
Acetamide: A simpler derivative without the dodecylsulfonyl group.
N,N-Dimethylacetamide: A related compound with two methyl groups attached to the nitrogen atom.
Sulfacetamide: An acetamide derivative with a sulfonamide group instead of a dodecylsulfonyl group.
Uniqueness: Acetamide, 2-(dodecylsulfonyl)- is unique due to its long dodecyl chain, which imparts significant surfactant properties. This makes it particularly useful in applications requiring the reduction of surface tension and the stabilization of emulsions .
Properties
CAS No. |
65776-62-7 |
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Molecular Formula |
C14H29NO3S |
Molecular Weight |
291.45 g/mol |
IUPAC Name |
2-dodecylsulfonylacetamide |
InChI |
InChI=1S/C14H29NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-19(17,18)13-14(15)16/h2-13H2,1H3,(H2,15,16) |
InChI Key |
AMNDVZSZNQTIAD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCS(=O)(=O)CC(=O)N |
Origin of Product |
United States |
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